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Compound of Interest

Compound Name: Methyl 3,5-diethoxybenzoate

CAS No.: 198623-55-1

Cat. No.: B1452530

Get Quote

Executive Summary & Strategic Utility
Methyl 3,5-diethoxybenzoate is a specialized aromatic ester primarily utilized as a

regiochemical scaffold in the synthesis of poly(aryl ether) dendrimers (specifically Fréchet-type

dendrons) and as a lipophilic intermediate in pharmaceutical medicinal chemistry.

Unlike its 3,4-substituted counterparts (often associated with isoquinoline alkaloids like

Drotaverine), the 3,5-substitution pattern provides a unique "meta-branching" geometry. This

geometry is critical for maximizing steric bulk in supramolecular assemblies and creating void

spaces in functional materials.[1] For drug development professionals, this molecule serves as

a robust precursor for generating 3,5-diethoxybenzoic acid moieties, which are used to

modulate the lipophilicity (LogP) and metabolic stability of drug candidates targeting

hydrophobic pockets.[1]

This guide details the optimized synthesis, purification, and validation of Methyl 3,5-
diethoxybenzoate, moving beyond generic recipes to focus on process causality and yield

maximization.
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Chemical Identity & Physiochemical Profile[1][2][3]
[4][5]

Property Specification

Chemical Name Methyl 3,5-diethoxybenzoate

CAS Number 198623-55-1

Molecular Formula C₁₂H₁₆O₄

Molecular Weight 224.25 g/mol

Structural Core Benzoate Ester (Meta-substituted)

Physical State White to Off-White Crystalline Solid

Solubility
Soluble in CH₂Cl₂, Acetone, EtOAc, THF;

Insoluble in H₂O

Key Precursor Methyl 3,5-dihydroxybenzoate (CAS 2150-44-9)

Primary Reactivity
Nucleophilic substitution (Alkylation), Hydrolysis

(Ester cleavage)

Core Synthesis: Optimized Williamson Etherification
Objective: Synthesize Methyl 3,5-diethoxybenzoate via bis-O-alkylation of Methyl 3,5-

dihydroxybenzoate.

Mechanistic Rationale
The synthesis relies on a standard Williamson ether synthesis.[1] However, the choice of base

and solvent is critical to prevent C-alkylation side reactions and ensure complete conversion of

both hydroxyl groups.[1]

Base Selection (K₂CO₃): Anhydrous Potassium Carbonate is preferred over stronger bases

(like NaH) to minimize ester hydrolysis side reactions while sufficiently deprotonating the

phenolic hydroxyls (pKa ~10).[1]

Solvent Choice (Acetone vs. DMF):
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Acetone:[2][3] Easier workup (low boiling point), but slower kinetics.[1]

DMF: Faster kinetics due to high dielectric constant, but requires aqueous workup which

can complicate isolation.[1]

Recommendation: Use Acetone for gram-scale purity; use DMF for kilogram-scale

throughput.[1]

Visual Workflow (DOT Diagram)
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Caption: Figure 1. Bis-alkylation workflow maximizing O-selectivity via weak inorganic base

mediation.[1]

Detailed Protocol (Self-Validating System)
Reagents:

Methyl 3,5-dihydroxybenzoate (1.0 eq)[1]

Ethyl Iodide (EtI) or Ethyl Bromide (EtBr) (3.0 eq) – Excess ensures complete bis-alkylation.

[1]

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)[1]

Acetone (Reagent grade, dried over MgSO₄ if necessary)

Catalyst (Optional): 18-Crown-6 (0.05 eq) – Accelerates reaction if using EtBr.[1]

Step-by-Step Methodology:
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Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush

with Nitrogen (N₂) to prevent oxidation of the phenoxide intermediate.[1]

Solvation: Dissolve Methyl 3,5-dihydroxybenzoate in Acetone (0.5 M concentration).

Activation: Add anhydrous K₂CO₃. Stir at room temperature for 15 minutes. Checkpoint: The

mixture should become a suspension.[1] A color change (slight yellowing) indicates

phenoxide formation.[1]

Alkylation: Add Ethyl Iodide dropwise via syringe.

Critical Control: If using Ethyl Bromide, add 18-Crown-6 here to catalyze the phase

transfer and nucleophilicity.[1]

Reflux: Heat the mixture to reflux (approx. 60°C for Acetone) for 12–24 hours.

Validation: Monitor via TLC (Silica, 20% EtOAc in Hexanes).[1] The starting material (Rf

~0.[1]2) should disappear, and a new non-polar spot (Rf ~0.[1]6) should appear. If a

"middle spot" persists, it is the mono-ethoxy intermediate; extend reflux time.[1]

Workup:

Cool to room temperature.[1][4][3][5]

Filter off the inorganic solids (K₂CO₃/KI).[1] Wash the filter cake with fresh acetone.[1]

Concentrate the filtrate under reduced pressure (Rotavap) to yield a crude solid.[1]

Purification: Recrystallize from minimal hot Ethanol or Methanol.

Target Yield: >90%.[1][4][2][3][6][7]

Target Purity: >98% (HPLC).[1][6]

Analytical Characterization & Quality Control
To ensure the integrity of the synthesized compound, the following spectral signatures must be

verified.
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Technique Diagnostic Signal Interpretation

¹H NMR (CDCl₃) δ 1.41 (t, 6H)
Methyl protons of the two

ethoxy groups (–OCH₂CH₃).[1]

δ 3.90 (s, 3H)
Methyl ester protons (–

COOCH₃).[1]

δ 4.05 (q, 4H)
Methylene protons of ethoxy

groups (–OCH₂CH₃).[1]

δ 6.63 (t, 1H)
Aromatic proton at position 4

(between ethoxy groups).[1]

δ 7.16 (d, 2H)
Aromatic protons at positions 2

and 6.[1]

IR Spectroscopy 1720 cm⁻¹
Strong Carbonyl (C=O) stretch

of the ester.

1590, 1160 cm⁻¹
C–O–C ether stretching

vibrations.[1]

Common Impurity Profile:

Mono-ethoxy derivative: Result of incomplete reaction.[1] Detected by a broad -OH stretch in

IR (~3400 cm⁻¹) and complex aromatic region in NMR.[1]

Hydrolysis Product (Acid): Result of wet solvent.[1] Detected by loss of methyl ester singlet

(δ 3.[1]90) and appearance of broad carboxylic acid proton (δ >10.0).[1]

Downstream Applications: The "Dendrimer Logic"
While useful as a standalone intermediate, Methyl 3,5-diethoxybenzoate is most powerful

when converted into a reactive building block for convergent dendrimer synthesis.

Hydrolysis to 3,5-Diethoxybenzoic Acid
To couple this unit to a drug payload or a dendrimer core, the ester must be hydrolyzed to the

acid (CAS 1132-92-9).
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Reagents: KOH (4 eq), Ethanol/Water (9:1).[1]

Conditions: Reflux 2 hours -> Acidify with HCl.

Utility: The resulting acid is coupled using DCC/DMAP to amine-containing drugs to increase

lipophilicity or to poly-functional cores to build "Generation 1" dendrimers.[1]

Application Pathway Diagram
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Lipophilic Drug Analogs
(Resorcinol series)

Amide Bond Formation

Liquid Crystal Mesogens
(Columnar phases)

Esterification with rigid cores
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Caption: Figure 2. Divergent utility of the 3,5-diethoxy motif in materials science and medicinal

chemistry.

Safety & Handling (E-E-A-T Compliance)
Alkyl Halides (EtI/EtBr): Potent alkylating agents.[1] Suspected carcinogens.[1] Handle in a

fume hood. Neutralize excess alkyl halide with aqueous ammonia or thiosulfate before

disposal.[1]

Potassium Carbonate: Irritant dust.[1] Use a mask during weighing.[1]

Storage: Store the final ester in a cool, dry place. It is stable at room temperature but should

be kept away from strong oxidizers.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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